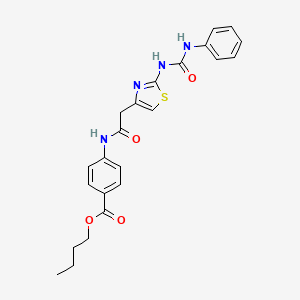

Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

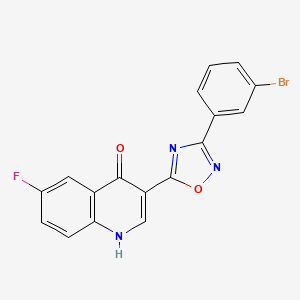

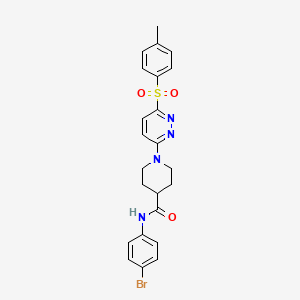

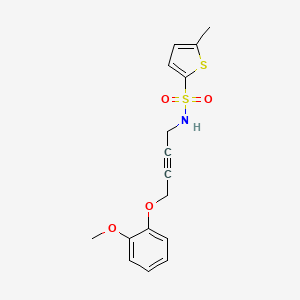

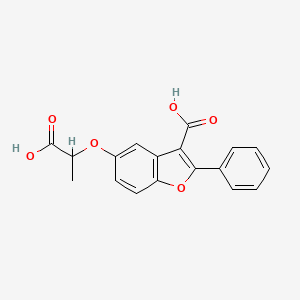

“Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring greatly influence these biological outcomes .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen

Binding to Human Serum Albumin

Research on thiadiazole derivatives, such as 4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate, has shown significant anticancer, antibacterial activities, and low toxicity. The binding of these derivatives to human serum albumin (HSA) is of interest due to its implications for the pharmacokinetic mechanisms of drugs. The study by Karthikeyan et al. (2017) investigated this binding through spectroscopy and computational approaches, revealing insights into the microenvironmental changes of HSA and the spontaneous, exothermic nature of the binding reaction (Karthikeyan et al., 2017).

Aggregation-Induced Emission Enhancement

Compounds like N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalic amide (DHIA) have demonstrated aggregation-induced emission enhancement (AIEE) properties, which are valuable for material science and photophysical applications. The study by Qian et al. (2007) explored the AIEE properties of DHIA derivatives, revealing their potential for solid-state applications and highlighting the influence of steric hindrance on fluorescence enhancement (Qian et al., 2007).

Anticancer Activity

L. Yurttaş et al. (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with varied heterocyclic ring systems, demonstrating considerable anticancer activity against multiple cancer cell lines. This highlights the potential of benzothiazole derivatives as a basis for developing new anticancer agents (Yurttaş et al., 2015).

Catalysis and Chemical Synthesis

The research by Harjani et al. (2001) on the Fries rearrangement in ionic melts using 1-Butyl-3-methylimidazolium chloroaluminate illustrates the application of benzothiazole derivatives in catalysis and organic synthesis. The study shows good yields and high selectivity, suggesting the utility of these compounds in facilitating organic reactions (Harjani et al., 2001).

Zukünftige Richtungen

Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives, including “Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate”, and evaluating their biological activities. This could lead to the development of new drugs with lesser side effects .

Eigenschaften

IUPAC Name |

butyl 4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-2-3-13-31-21(29)16-9-11-18(12-10-16)24-20(28)14-19-15-32-23(26-19)27-22(30)25-17-7-5-4-6-8-17/h4-12,15H,2-3,13-14H2,1H3,(H,24,28)(H2,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVXRGOZVCRNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2747994.png)